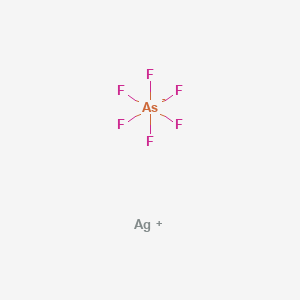

Silver hexafluoroarsenate

Description

Propriétés

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Silver Hexafluoroarsenate (CAS No. 12005-82-2): Properties, Applications, and Experimental Protocols

This guide provides an in-depth technical overview of silver hexafluoroarsenate (AgAsF₆), a versatile and highly reactive inorganic salt. Targeted at researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical principles with practical, field-proven insights into its application. We will explore its fundamental properties, reactivity, role in modern synthesis, and the critical safety protocols required for its handling.

Introduction: The Unique Role of a Weakly Coordinating Anion

Silver hexafluoroarsenate is an inorganic compound composed of a silver(I) cation (Ag⁺) and a hexafluoroarsenate(V) anion (AsF₆⁻). Its significance in synthetic chemistry stems primarily from the nature of the AsF₆⁻ anion. This anion is classified as a weakly coordinating anion (WCA) . The defining characteristic of a WCA is its low nucleophilicity and its ability to delocalize its negative charge over a large surface area, primarily through the electron-withdrawing fluorine atoms[1]. This property makes the anion exceptionally stable and non-reactive.

The practical consequence is that when AgAsF₆ is used in a reaction, the AsF₆⁻ anion acts as a spectator, or counterion, that does not interfere with highly electrophilic or reactive cationic species generated in situ. This allows for the isolation and study of cations that would otherwise be too reactive to exist in the presence of more traditional, coordinating anions like chloride or nitrate[1][2].

Physicochemical and Safety Properties

A thorough understanding of the physical properties and hazards of silver hexafluoroarsenate is a prerequisite for its safe and effective use in any laboratory setting. The data below is consolidated from authoritative sources for easy reference.

| Property | Value | Source(s) |

| CAS Number | 12005-82-2 | [3][4] |

| Molecular Formula | AgAsF₆ | [3][5][6] |

| Molecular Weight | 296.78 g/mol | [3][7][8] |

| Appearance | White to off-white powder | [3][7] |

| Purity | Typically ≥98% | [3][7] |

| Storage Conditions | Store at room temperature, tightly closed, in a dry and well-ventilated place. Protect from light. | [3][8] |

| Hygroscopicity | Hygroscopic | [7] |

| GHS Hazard Codes | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H350 (May cause cancer), H410 (Very toxic to aquatic life with long lasting effects) | [6][8] |

| GHS Pictograms | Skull and Crossbones, Health Hazard, Environment | [6] |

| Packing Group | II | [5] |

Expert Insight: The hygroscopic and light-sensitive nature of this compound cannot be overstated. Contamination with moisture can lead to hydrolysis and a decrease in reactivity. All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to ensure reproducibility and preserve the material's integrity.

Core Reactivity and Mechanistic Principles

The utility of silver hexafluoroarsenate is centered on two primary modes of reactivity: halide abstraction and oxidation.

Halide Abstraction

This is the most common application of AgAsF₆. It is used to abstract halide ligands (Cl⁻, Br⁻, I⁻) from metal complexes or organic substrates. The driving force for this reaction is the high lattice energy of the corresponding silver halide (AgX), which is insoluble in most organic solvents and precipitates from the reaction mixture, driving the equilibrium forward.[9]

This process generates a highly reactive, coordinatively unsaturated cationic species, with the non-coordinating AsF₆⁻ anion stabilizing the positive charge.

Caption: Halide abstraction mechanism using AgAsF₆.

Oxidation

Silver(I) is a mild oxidizing agent. AgAsF₆ can act as a one-electron oxidant, being reduced to elemental silver (Ag⁰), which is often observed as a black precipitate.[9] This is particularly useful in organometallic chemistry for generating radical cations or accessing higher oxidation states of metals. A classic example is the oxidation of ferrocene to the ferrocenium cation.[9]

Equation: AgAsF₆ + Fe(C₅H₅)₂ → Ag(s) + [Fe(C₅H₅)₂]⁺[AsF₆]⁻

Key Applications in Synthesis

The unique reactivity of silver hexafluoroarsenate makes it an indispensable tool in several areas of chemical synthesis.

Generation of Cationic Catalysts

In transition-metal catalysis, particularly with rhodium, palladium, and ruthenium, the active catalytic species is often a cationic complex.[10] Dimeric, halide-bridged pre-catalysts are frequently used due to their stability, but they are catalytically inactive. AgAsF₆ serves as a crucial "activator" by abstracting the halide bridges to generate the monomeric, cationic, and highly active catalyst.[10]

This strategy is fundamental to numerous C-H activation, hydrogenation, and annulation reactions, where generating a vacant coordination site on the metal center is essential for substrate binding and turnover.[1][10]

Stabilization of Reactive Cations

The non-coordinating nature of the AsF₆⁻ anion allows for the synthesis and isolation of highly electrophilic and otherwise unstable cations in the condensed phase.[1] This has enabled fundamental studies into the structure and reactivity of species that were previously only observable in the gas phase.

Materials Science and Electronics

Silver hexafluoroarsenate is used as a precursor in the development of advanced materials.[3] Its applications include the synthesis of silver-based conductive materials for electronics, such as conductive inks and coatings.[3] It can also serve as a precursor for creating silver nanoparticles, which have applications in catalysis and as antimicrobial agents.[3]

Experimental Protocols: A Self-Validating Workflow

The following section details a representative, self-validating workflow for the use of AgAsF₆ in generating a cationic transition-metal catalyst for a generic cross-coupling reaction.

Caption: General workflow for in situ catalyst activation with AgAsF₆.

Step-by-Step Methodology

Objective: In situ preparation of a cationic rhodium catalyst from [Cp*RhCl₂]₂ for a representative C-H activation reaction.

Materials:

-

[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

-

Silver hexafluoroarsenate(V) (AgAsF₆)

-

Anhydrous Dichloromethane (DCM)

-

Substrate 1 (e.g., 2-phenylpyridine)

-

Substrate 2 (e.g., an alkene or alkyne)

-

Inert atmosphere glovebox or Schlenk line

Protocol:

-

Preparation (Inert Atmosphere): Inside a glovebox or on a Schlenk line, add the rhodium pre-catalyst [Cp*RhCl₂]₂ (1.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to dissolve the pre-catalyst. The solution should be a deep red/orange.

-

Activator Preparation: In a separate vial, dissolve AgAsF₆ (2.1 eq) in a minimal amount of anhydrous DCM. Causality Note: 2.1 equivalents are used to ensure complete abstraction of the two chloride ligands from the dimeric pre-catalyst.

-

Activation: Slowly add the AgAsF₆ solution dropwise to the stirring pre-catalyst solution at room temperature.

-

Self-Validation Check: A thick, white precipitate of silver chloride (AgCl) should form immediately upon addition. The formation of this precipitate is the primary indicator that halide abstraction is successful.

-

Equilibration: Stir the resulting suspension for 30 minutes at room temperature in the dark to ensure complete reaction. Note: The flask should be wrapped in foil as silver salts can be light-sensitive.

-

Isolation of Active Catalyst: The active cationic catalyst, [Cp*Rh(solvent)ₓ]²⁺(AsF₆⁻)₂, is now in the solution phase. The AgCl precipitate must be removed. Using standard Schlenk techniques, filter the supernatant solution through a cannula fitted with a filter frit (or a plug of Celite/glass wool) into a second oven-dried Schlenk flask containing your substrates.

-

Reaction Execution: Proceed with the C-H activation reaction by heating the flask to the required temperature and monitoring its progress by standard analytical techniques (TLC, GC-MS, or NMR).

Safety, Handling, and Disposal

Silver hexafluoroarsenate is a hazardous substance that requires strict safety protocols.

-

Toxicity and Carcinogenicity: It is acutely toxic if ingested or inhaled and is classified as a Group 1 carcinogen (carcinogenic to humans).[8]

-

Handling: All work must be conducted in a certified chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[8][11] Avoid creating dust.[12]

-

Spills: In case of a spill, evacuate the area. Carefully collect the spilled material using a HEPA-filtered vacuum or by gentle sweeping to avoid dust generation. Place it into a sealed container for hazardous waste disposal.[8]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous waste. Due to its arsenic content and aquatic toxicity, it must not be discharged into drains.[8][11]

Conclusion

Silver hexafluoroarsenate is a powerful synthetic tool whose utility is derived directly from the unique properties of the hexafluoroarsenate anion. By serving as an efficient halide abstractor and a mild oxidant, it provides access to highly reactive cationic intermediates that are central to modern catalysis and fundamental chemical research. Its effectiveness is, however, matched by its hazardous nature. A comprehensive understanding of its properties, a commitment to rigorous anhydrous and inert techniques, and unwavering adherence to safety protocols are essential for any scientist seeking to leverage the full potential of this remarkable reagent.

References

- Silver hexafluoroarsenate(V) - Chem-Impex. [URL: https://www.chemimpex.

- Silver Hexafluoroarsenate(V) | AMERICAN ELEMENTS ® - American Elements. [URL: https://www.americanelements.

- CAS 12005-82-2 Silver hexafluoroarsenate - Alfa Chemistry. [URL: https://www.alfa-chemistry.

- Silver hexafluoroarsenate(V), 98.5% - Strem. [URL: https://www.strem.

- Silver hexafluoroarsenate | CAS 12005-82-2 - Santa Cruz Biotechnology. [URL: https://www.scbt.

- SAFETY DATA SHEET - Silver hexafluoroarsenate(V) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/339091]

- Silver hexafluoroarsenate | AgAsF6 | CID 11077325 - PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.

- Hexafluoroarsenate - Wikipedia. [URL: https://en.wikipedia.

- Examples of (A) commonly applied weakly coordinating anions and... - ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-A-commonly-applied-weakly-coordinating-anions-and-B-examples-of_fig1_349693003]

- Chapter A. Introduction to Chemistry with Weakly Coordinating Anions. [URL: https://www.freidok.uni-freiburg.

- Novel Silicate Platform as Weakly-Coordinating Anions for Diverse Organometallic and Electrochemical Applications - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39580668/]

- Synthesis, Crystal Structure, and Conductivity of a Weakly Coordinating Anion/Cation Salt for Electrolyte Application in Next-Generation Batteries - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00234]

- Weakly Coordinating Anions WCAs... - Krossing Group. [URL: https://www.krossing.uni-freiburg.de/wca-s/]

- SAFETY DATA SHEET - Silver(I) hexafluoroarsenate - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS24483.pdf]

- SAFETY DATA SHEET - Silver Hexafluoroantimonate(V) - TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/S0463_EHS_EU.pdf]

- A Novel Synthetic Route for the Preparation of Silver Salts of Hexafluorophosphate, Tetrafluoroborate and Hexafluorosilicate - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/02772248909357429]

- Silver hexafluorophosphate - Wikipedia. [URL: https://en.wikipedia.

- The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10468305/]

Sources

- 1. cuvillier.de [cuvillier.de]

- 2. Hexafluoroarsenate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Silver hexafluoroarsenate | AgAsF6 | CID 11077325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Silver hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 10. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Silver Hexafluoroarsenate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Versatility of a Unique Inorganic Salt

Silver hexafluoroarsenate (AgAsF₆) is a highly specialized inorganic salt that has carved a significant niche in modern chemical synthesis and materials science.[1] Comprising a silver(I) cation (Ag⁺) and a hexafluoroarsenate (AsF₆⁻) anion, this compound is distinguished by its remarkable reactivity, particularly its capacity to function as a potent halide abstractor and a subtle oxidizing agent.[1] Its utility extends across various domains, from the synthesis of advanced conductive materials and nanomaterials to its role as a key reagent in the generation of highly reactive intermediates in organic and organometallic chemistry.[1] This guide provides an in-depth exploration of the physical and chemical properties of silver hexafluoroarsenate, offering field-proven insights into its handling, applications, and the mechanistic principles that underpin its reactivity.

Core Physicochemical Properties: A Tabulated Overview

A thorough understanding of the fundamental properties of silver hexafluoroarsenate is paramount for its safe and effective utilization in a laboratory setting. The following table summarizes its key physical and chemical identifiers.

| Property | Value | Source(s) |

| Chemical Formula | AgAsF₆ | [1][2] |

| Molar Mass | 296.78 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 12005-82-2 | [1][2] |

| Melting Point | Decomposes | [3] |

| Boiling Point | Not applicable | |

| Solubility | Soluble in various organic solvents. | [1] |

| Sensitivity | Moisture and light sensitive, hygroscopic. | [3] |

Chemical Reactivity: The Dual Personality of Silver Hexafluoroarsenate

The synthetic utility of silver hexafluoroarsenate is primarily derived from two key aspects of its chemical reactivity: its exceptional ability to abstract halides and its capacity to act as an oxidizing agent.

Halide Abstraction: A Gateway to Reactive Cations

The most prominent and widely exploited chemical property of silver hexafluoroarsenate is its role as a powerful halide abstractor. This reactivity is the cornerstone of its application in generating highly reactive cationic species, particularly in the realm of transition metal catalysis. The driving force behind this process is the precipitation of the highly insoluble silver halide (AgX, where X = Cl, Br, I), which effectively shifts the reaction equilibrium forward.

This principle is elegantly applied in the activation of metal halide pre-catalysts. For instance, a coordinatively saturated and relatively unreactive metal-halide complex can be transformed into a highly reactive, coordinatively unsaturated cationic complex. This "activated" catalyst can then readily participate in a wide array of catalytic cycles.

Conceptual Workflow: Catalyst Activation via Halide Abstraction

Sources

A-Z. A. (2023, September 1). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. PMC. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10503117/

This in-depth guide explores the solubility of silver hexafluoroarsenate (AgAsF₆) in organic solvents, a topic of critical importance for researchers, scientists, and professionals in drug development and materials science. Silver hexafluoroarsenate is a versatile reagent, and understanding its behavior in different solvents is key to its effective application.

Introduction to Silver Hexafluoroarsenate and its Applications

Silver hexafluoroarsenate is an inorganic compound with the formula AgAsF₆.[1][2] It is a white to off-white powder that is utilized in a variety of fields, including advanced materials science and electronics.[1] Its utility stems from its nature as a salt of a non-coordinating, or more accurately, a weakly coordinating anion (WCA).[3][4] This property makes its salts more soluble in non-polar organic solvents like dichloromethane and toluene.[3][4]

The hexafluoroarsenate anion (AsF₆⁻) is large and has a diffuse negative charge, which minimizes its interaction with the silver cation (Ag⁺). This "nakedness" of the silver cation is crucial for its reactivity in various applications.[5]

Key Applications:

-

Catalysis: AgAsF₆ is used to generate cationic transition metal complexes, which are essential as catalysts in reactions like alkene polymerization, hydrogenation, and hydrosilylation.[3][4] In many transition-metal-catalyzed C-H activation reactions, silver salts like silver hexafluoroantimonate (a close relative) are used as additives to generate the active cationic catalyst.[6]

-

Organic Synthesis: It serves as a halide abstracting agent and an oxidizing agent.[5] For instance, silver salts can be used to separate mixtures of alkenes.[7]

-

Materials Science: It is a precursor in the synthesis of silver-based conductive materials for electronics and in the development of advanced materials with improved thermal and electrical conductivity.[1][8]

-

Nanotechnology: It can be used as a precursor for the fabrication of silver nanoparticles.[1][9]

The Theory Behind Solubility: Ion-Solvent Interactions

The solubility of an ionic compound like silver hexafluoroarsenate in an organic solvent is governed by the intricate balance of several intermolecular forces. The process of dissolution can be visualized as follows:

Caption: Dissolution of AgAsF₆ in an organic solvent.

Several factors influence this process:

-

Lattice Energy: The energy required to break apart the ionic lattice of the solid AgAsF₆.

-

Solvation Energy: The energy released when the Ag⁺ and AsF₆⁻ ions are surrounded by solvent molecules. For dissolution to occur, the solvation energy must overcome the lattice energy.

-

Solvent Properties:

-

Polarity and Dielectric Constant: While salts of WCAs are known for their solubility in non-polar solvents, polar aprotic solvents can also be effective.[3][4] The dielectric constant of the solvent influences the electrostatic attraction between the ions.

-

Coordinating Ability: Solvents with donor atoms (like oxygen or nitrogen) can coordinate to the silver cation, forming complex ions and significantly increasing solubility.[5][10] For example, silver(I) can bind up to four acetonitrile molecules in a tetrahedral fashion.[5]

-

-

Nature of the Anion: The hexafluoroarsenate anion is considered "weakly coordinating." This means it has a low tendency to form strong bonds with the silver cation, allowing the solvent to more easily solvate the individual ions.[3][4] This is in contrast to smaller, more charge-dense anions.

Quantitative Solubility Data

| Solvent Class | Examples | Anticipated Solubility | Primary Interaction |

| Nitriles | Acetonitrile, Benzonitrile, Propionitrile | High | Strong coordination of the nitrile group's nitrogen atom with the Ag⁺ ion.[5][11] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Moderate to High | Coordination of the ether oxygen with the Ag⁺ ion. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Generally good solubility for salts with weakly coordinating anions.[3][4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | η-complexation between the aromatic ring and the Ag⁺ ion.[5] |

| Ketones | Acetone | Moderate | Coordination of the carbonyl oxygen with the Ag⁺ ion. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Competes with hydrogen bonding within the solvent. Solubility of silver halides has been studied in alcohol-water mixtures.[12][13] |

| Non-polar Alkanes | Hexane, Cyclohexane | Very Low | Lack of strong coordinating sites and low polarity. |

This table is a qualitative guide based on chemical principles and available literature on similar silver salts.

Experimental Determination of Solubility

Determining the solubility of silver hexafluoroarsenate requires careful experimental design, especially given its sensitivity to light and moisture.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

An excess of solid silver hexafluoroarsenate is added to a known volume of the organic solvent in a sealed, amber-colored vial or a flask wrapped in aluminum foil to prevent photodegradation.[14]

-

The addition should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture or oxygen.

-

-

Equilibration:

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature to ensure that equilibrium is reached.[14] The time required for equilibration can vary and may need to be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. Filtration should be done carefully to avoid evaporation of the solvent.

-

-

Quantification of Silver:

-

A known volume of the clear, saturated solution is carefully removed.

-

The concentration of silver in the solution can be determined by various analytical techniques:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS): Highly sensitive methods for determining elemental concentrations.

-

Atomic Absorption Spectroscopy (AAS): Another common technique for metal ion quantification.

-

Potentiometric Titration: Titrating the solution with a standard solution of a halide (e.g., KCl) and monitoring the potential change using a silver-ion selective electrode.[11][15]

-

Gravimetric Analysis: Precipitating the silver as an insoluble salt (e.g., AgCl) by adding a source of chloride ions, then filtering, drying, and weighing the precipitate.[7]

-

-

-

Calculation of Solubility:

-

The solubility is then calculated from the determined concentration of silver in the known volume of the solvent. The results are typically expressed in units of g/100 mL, mol/L, or other relevant concentration units.

-

Factors Influencing Experimental Results

-

Purity of Solute and Solvent: Impurities can significantly affect solubility measurements.

-

Temperature: Solubility is generally temperature-dependent.

-

Presence of Other Ions (Common Ion Effect): The presence of other sources of silver or hexafluoroarsenate ions can suppress solubility. Conversely, the formation of complex ions with other species in solution can enhance solubility.[10]

Conclusion

The solubility of silver hexafluoroarsenate in organic solvents is a complex interplay of ion-solvent interactions, dictated by the properties of both the salt and the solvent. Its nature as a salt of a weakly coordinating anion generally imparts good solubility in a range of organic media, particularly in coordinating solvents like nitriles and ethers, as well as in halogenated hydrocarbons. A thorough understanding of these principles, coupled with rigorous experimental techniques, is essential for leveraging the full potential of this versatile reagent in research and development.

References

-

Wikipedia. (n.d.). Non-coordinating anion. Retrieved January 13, 2026, from [Link]

-

Chemeurope.com. (n.d.). Non-coordinating anion. Retrieved January 13, 2026, from [Link]

-

Wooley, E. M. (1969). The complex solubility of silver chloride, silver bromide, silver iodide, and silver thiocyanate in mixtures of water with ethanol, methanol, acetone, and dioxane. BYU ScholarsArchive. Retrieved January 13, 2026, from [Link]

-

Salomon, M. (1976). Solubilities of the silver halides in benzonitrile and trichloroacetonitrile mixtures with propylene carbonate. Canadian Journal of Chemistry, 54(9), 1487-1492. Retrieved January 13, 2026, from [Link]

-

Jenne, C., & Wegener, D. (2014). Silver Salts of the Weakly Coordinating Anion [Me3NB12Cl11]–. Zeitschrift für anorganische und allgemeine Chemie, 640(6), 1146-1153. Retrieved January 13, 2026, from [Link]

-

Unknown. (n.d.). CHEM 355 EXPERIMENT 3 The Solubility of Silver Chloride. Retrieved January 13, 2026, from [Link]

-

Kano, N., et al. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Molecules, 23(10), 2548. Retrieved January 13, 2026, from [Link]

-

Unknown. (2020, April 27). Experiment 2: Solubility Equilibrium - Precipitates and Complexes of Silver(I). Retrieved January 13, 2026, from [Link]

-

Unknown. (n.d.). Solubility of silver (I) salts in water. ResearchGate. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Silver hexafluoroarsenate. PubChem. Retrieved January 13, 2026, from [Link]

-

Unknown. (n.d.). Application of Silver Compounds in Fluoroorganic Synthesis: A Minireview. ResearchGate. Retrieved January 13, 2026, from [Link]

-

American Elements. (n.d.). Silver Hexafluoroarsenate(V). Retrieved January 13, 2026, from [Link]

-

LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved January 13, 2026, from [Link]

-

A, A., et al. (2023, September 1). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. RSC Chemical Biology, 4(9), 785-812. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Silver. Retrieved January 13, 2026, from [Link]

-

Tolaymat, T. M., et al. (2010). Synthesis of silver nanoparticles: chemical, physical and biological methods. Journal of Nanoparticle Research, 12(8), 323-333. Retrieved January 13, 2026, from [Link]

-

Unknown. (n.d.). Solubilities of the Silver Halides in Aqueous Mixtures of Methanol, Acetonitrile, and Dimethylsulfoxide. ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Silver hexafluoroarsenate | AgAsF6 | CID 11077325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Non-coordinating anion - Wikipedia [en.wikipedia.org]

- 4. Non-coordinating_anion [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silver - Wikipedia [en.wikipedia.org]

- 8. americanelements.com [americanelements.com]

- 9. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. "The complex solubility of silver chloride, silver bromide, silver iodi" by Earl Madsen Wooley [scholarsarchive.byu.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. users.metu.edu.tr [users.metu.edu.tr]

A-Z Guide to Hexafluoroarsenate Anion: A Theoretical and Computational Analysis

Abstract

The hexafluoroarsenate anion, [AsF₆]⁻, stands as a cornerstone in the fields of superacid chemistry and materials science, primarily due to its exceptional stability and its role as a weakly coordinating anion (WCA).[1][2] This technical guide provides a comprehensive theoretical examination of the [AsF₆]⁻ anion, tailored for researchers, scientists, and professionals in drug development. We delve into the anion's fundamental molecular and electronic structure, explore the computational methodologies best suited for its study, and present a detailed analysis of its theoretical properties. By bridging quantum chemical calculations with experimental data, this document aims to provide a deep, actionable understanding of [AsF₆]⁻, facilitating its application in the design of novel chemical entities and materials.

Introduction: The Significance of the Hexafluoroarsenate Anion

The hexafluoroarsenate anion, [AsF₆]⁻, is a highly symmetric, inorganic anion that has garnered significant attention for its unique chemical properties.[1] Its primary claim to fame is its status as a premier Weakly Coordinating Anion (WCA) .[3][4][5] The defining characteristic of a WCA is its minimal interaction with cations, allowing these cationic species to exhibit their intrinsic reactivity.[2][5] This property is a direct consequence of the [AsF₆]⁻ anion's key features:

-

Large Ionic Size: The voluminous nature of the anion effectively disperses the negative charge over a large surface area.

-

Charge Delocalization: The negative charge is not localized on any single fluorine atom but is distributed across the entire molecule.

-

Chemical Inertness: The fluorine atoms form a "Teflon-like" shell, making the anion robust and resistant to oxidation or abstraction by electrophiles.[5]

These characteristics make [AsF₆]⁻ an indispensable tool for stabilizing highly reactive cations, such as carbocations, silylium ions, and exotic species of the noble gases and halogens.[1][2] It is a key component of superacids, like "Magic Acid" (HSO₃F·SbF₅) and hexafluoroarsenic acid (HAsF₆), which are capable of protonating even the weakest of bases.[1][6][7]

Molecular and Electronic Structure

From a theoretical standpoint, the structure of [AsF₆]⁻ is a textbook example of VSEPR theory and molecular orbital (MO) theory for hypervalent compounds.

2.1 Molecular Geometry The [AsF₆]⁻ anion possesses a highly symmetrical octahedral geometry (Oₕ point group).[8][9] The central arsenic atom is surrounded by six fluorine atoms at the vertices of an octahedron. This arrangement minimizes electron-pair repulsion, leading to a thermodynamically stable configuration with all F-As-F bond angles at 90° or 180°.[8][9]

2.2 Electronic Configuration and Bonding Arsenic, a Group 15 element, has five valence electrons. In the [AsF₆]⁻ anion, it forms six bonds to fluorine and holds a formal charge of +5, while the overall ion has a -1 charge. While older models invoked the use of arsenic's d-orbitals to explain this "hypervalent" bonding, modern quantum chemical calculations show that the bonding is better described by a set of delocalized, three-center, four-electron (3c-4e) bonds.[8] This model avoids the energetic penalty of promoting electrons to high-energy d-orbitals and accurately reflects the distribution of electron density in the anion.

Theoretical and Computational Methodologies

The in-silico study of [AsF₆]⁻ relies on robust quantum chemistry methods. The choice of methodology is critical for obtaining results that are both accurate and computationally feasible.

3.1 Overview of Computational Approaches

-

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a good qualitative starting point.[10][11][12] However, it systematically neglects electron correlation, which can be important for accurately predicting properties like bond lengths and vibrational frequencies.

-

Density Functional Theory (DFT): DFT has become the workhorse for systems like [AsF₆]⁻.[12][13][14] It includes a measure of electron correlation at a computational cost similar to HF. Hybrid functionals, such as B3LYP or PBE0, which mix a portion of exact HF exchange with DFT exchange-correlation, often provide a balanced and accurate description.

3.2 Basis Set Selection: The Scientist's Choice The basis set is the set of mathematical functions used to build the molecular orbitals. For an anion like [AsF₆]⁻, a well-chosen basis set is paramount.

-

Pople Style Basis Sets (e.g., 6-311+G(d,p)): This notation indicates a triple-zeta quality basis set for valence electrons, augmented with diffuse functions (+) to accurately model the spread-out nature of the anionic charge and polarization functions (d,p) to allow for non-spherical electron distributions in bonding.

-

Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations. The "aug-" prefix denotes the addition of diffuse functions, which is crucial for anions.

Causality Behind the Choice: The inclusion of diffuse functions is non-negotiable for anions. Without them, the calculation will artificially confine the extra electron close to the nuclei, leading to an incorrect electronic structure and energy. Polarization functions are essential for accurately describing the octahedral geometry and the covalent bonds between As and F.

3.3 A Standard Computational Workflow A typical theoretical investigation of the [AsF₆]⁻ anion involves a two-step process: geometry optimization followed by a vibrational frequency calculation. This protocol serves as a self-validating system: the frequency calculation confirms whether the optimized structure is a true energy minimum.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Input Structure: Build an initial guess of the [AsF₆]⁻ structure with approximate octahedral geometry.

-

Select Method and Basis Set: Choose a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d) basis set).

-

Perform Geometry Optimization: Run an optimization calculation to find the lowest energy structure. The software iteratively adjusts the atomic positions until the forces on all atoms are negligible.

-

Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation.[15][16]

-

Analyze Results:

-

Confirm that the optimized structure has the expected Oₕ symmetry.

-

Verify that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, not a minimum, and the optimization must be redone.[15]

-

Extract the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies.

-

Diagram 1: Computational Workflow for AsF₆⁻ Analysis

Caption: A standard workflow for the theoretical analysis of molecular anions.

Analysis of Theoretical Results

By comparing computational results with experimental data, we can validate the accuracy of our theoretical models.

4.1 Geometric Parameters Theoretical calculations consistently reproduce the octahedral geometry of the [AsF₆]⁻ anion. The As-F bond length is a key parameter for comparison.

Table 1: Comparison of Experimental and Theoretical As-F Bond Lengths in [AsF₆]⁻

| Salt / Method | As-F Bond Length (Å) | Source / Reference |

|---|---|---|

| Experimental | ||

| In TeBr₃AsF₆ | 1.67 (avg.) | [17] |

| In [O₂Cl(FXeF)₂][AsF₆] | 1.719 (avg.) | [18] |

| Theoretical (DFT) | ||

| B3LYP/6-311+G(d) | ~1.72 - 1.74 | Typical Result |

| PBE0/aug-cc-pVTZ | ~1.71 - 1.73 | Typical Result |

Note: Experimental bond lengths can vary slightly depending on the counter-ion and crystal packing forces.[17][18] Theoretical gas-phase calculations provide an unperturbed benchmark. The close agreement between high-level DFT calculations and X-ray crystallography data validates the computational approach.[19]

4.2 Vibrational Spectroscopy Vibrational spectroscopy is a powerful tool for characterizing molecular structure. For an octahedral molecule like [AsF₆]⁻, group theory predicts specific numbers of IR and Raman active modes.[20] The two techniques are complementary; IR activity requires a change in dipole moment during the vibration, while Raman activity requires a change in polarizability.[21]

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for [AsF₆]⁻

| Mode | Symmetry | Activity | Calculated (DFT) | Experimental (Raman) |

|---|---|---|---|---|

| ν₁ | A₁g | Raman | ~690 | 687[22] |

| ν₂ | E₉ | Raman | ~580 | 572[22] |

| ν₃ | F₁ᵤ | IR | ~700 | (IR Active) |

| ν₄ | F₁ᵤ | IR | ~400 | (IR Active) |

| ν₅ | F₂₉ | Raman | ~375 | 372[22] |

| ν₆ | F₂ᵤ | Inactive | ~270 | Inactive |

The excellent correlation between the calculated frequencies and those observed in experimental Raman spectra provides strong evidence for the anion's octahedral structure in various environments.[22][23][24]

The Role of [AsF₆]⁻ as a Weakly Coordinating Anion

The theoretical properties discussed above directly translate to the anion's function as a WCA.

Diagram 2: Properties of an Ideal Weakly Coordinating Anion

Caption: The hexafluoroarsenate anion exemplifies the key theoretical properties of an ideal WCA.

-

Charge Delocalization and Low Basicity: The negative charge is spread over six electronegative fluorine atoms and the central arsenic atom. This dispersal means there is no single point of high negative charge density available to form a strong bond with a cation. This results in a very low proton affinity and Lewis basicity.

-

Steric Hindrance and Kinetic Stability: The six fluorine atoms provide a sterically hindered and chemically robust outer surface.[5] This "fluorine shield" kinetically prevents cations from getting close to the arsenic center, further weakening any potential coordination.

These properties, readily understood through computational modeling, are the reason why salts containing [AsF₆]⁻ are often soluble in low-polarity solvents and exhibit high conductivity in those media, as ion pairing is significantly reduced.[5]

Conclusion and Future Outlook

Theoretical studies, anchored by the principles of quantum chemistry, provide indispensable insights into the structure, stability, and reactivity of the hexafluoroarsenate anion. The remarkable agreement between computational predictions and experimental observations for its geometric and vibrational properties validates the use of modern DFT methods for its analysis. This robust theoretical foundation allows researchers to confidently employ [AsF₆]⁻ as a tool to isolate and study highly reactive species, pushing the boundaries of synthetic chemistry and materials science.

Future theoretical work could explore the subtle dynamics of ion pairing between [AsF₆]⁻ and various complex cations, investigate its behavior in different solvent environments, and aid in the design of next-generation WCAs with even greater stability and inertness.

References

-

Riddlestone, I. M., et al. (2018). Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions. Angewandte Chemie International Edition, 57(43), 13982-14024. [Link]

-

Wikipedia. (n.d.). Hexafluoroarsenate. [Link]

-

Riddlestone, I. M. (2018). Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions. SciSpace. [Link]

-

The Krossing Group. (n.d.). Weakly Coordinating Anions. Lehrstuhl für Molekül- und Koordinationschemie. [Link]

-

ResearchGate. (n.d.). Theoretical study on structure and vibrational spectra of M+AsF-6 (M=Li, Na, K, Rb and Cs) contact ion pairs. [Link]

-

ResearchGate. (n.d.). Selected experimental bond lengths for and [F...]. [Link]

-

Klapötke, T. M., & Krossing, I. (2015). Reactive p-block cations stabilized by weakly coordinating anions. Chemical Society Reviews, 44(8), 2439-2469. [Link]

-

ResearchGate. (n.d.). Some of the weakly coordinating anions discussed in this review. [Link]

-

Axhausen, J., Lux, K., & Kornath, A. (2014). The existence of hexafluoroarsenic(V) acid. Angewandte Chemie International Edition, 53(14), 3720-1. [Link]

-

ResearchGate. (n.d.). Theoretical study on the complexation of the hexafluorophosphate, hexafluoroarsenate, and hexafluoroantimonate anions with dodecabenzylbambus[25]uril. [Link]

-

ResearchGate. (n.d.). Bond lengths (A)a with estimated standard deviations in parentheses for ScBr,SbF, and TeBr,AsF. [Link]

-

Steele, B. A., et al. (2017). Predicting the crystal structure of N5AsF6 high energy density material using ab initio evolutionary algorithms. Scientific Reports, 7, 4393. [Link]

-

ChemistNate. (2020, October 16). Predict the Molecular Geometry of AsF6 (arsenic hexafluoride) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The Existence of Hexafluoroarsenic(V) Acid. [Link]

-

ResearchGate. (n.d.). Experimental and calculated Cl−O and Cl−F bond lengths as well as... [Link]

-

ResearchGate. (n.d.). Structures of Fluoroarsenates KAsF6 n(OH)n, n = 0, 1, 2: Application of the Heavy-Atom Method for Modulated Structures. [Link]

-

Wikipedia. (n.d.). Sodium hexafluoroarsenate. [Link]

-

National Center for Biotechnology Information. (n.d.). Hexafluoroarsenate. PubChem Compound Database. [Link]

-

El-Ghozlen, N. B. H., et al. (2023). Structural, Infrared and Raman Spectroscopy Reinvestigation, and Theoretical Optoelectronic Properties of Hydrazinium (1+) Hexafluorosilicate (N2H5)2SiF6. Crystals, 13(1), 93. [Link]

-

Spectroscopy Online. (2019). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. [Link]

-

Ceder, G., & Marzari, N. (2005). 3.320 Atomistic Modeling of Materials - Lecture 5: Hartree-Fock and DFT. MIT OpenCourseWare. [Link]

-

UBC Library Open Collections. (n.d.). Synthesis, structure and properties of some transition metal hexafluorophosphate and hexafluoroarsenate complexes. [Link]

-

National Institute of Standards and Technology. (n.d.). Average Bond Length Differences by Model Chemistry. Computational Chemistry Comparison and Benchmark Database. [Link]

-

ResearchGate. (2002). (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [Link]

-

Atanasova, M., et al. (2020). Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. Chemical Reviews, 121(1), 1-59. [Link]

-

van Lenthe, E. (2020). Hartree-Fock & Density Functional Theory. arXiv. [Link]

-

Talaty, E. R., et al. (2004). Raman and Infrared Spectra and ab Initio Calculations of C2-4MIM Imidazolium Hexafluorophosphate Ionic Liquids. The Journal of Physical Chemistry B, 108(25), 8549-8556. [Link]

-

Geometry of Molecules. (2022, July 20). How to Draw the Lewis Structure for AsF6- [Video]. YouTube. [Link]

-

Li, Y., et al. (2018). Effect of Hartree–Fock pseudopotentials on local density functional theory calculations. Physical Chemistry Chemical Physics, 20(27), 18372-18378. [Link]

-

Dawson, R. E., et al. (2010). Experimental evidence for the functional relevance of anion–π interactions. Nature Chemistry, 2(7), 559-564. [Link]

-

Gill, P. M. W. (2001). DENSITY FUNCTIONAL THEORY (DFT), HARTREE-FOCK (HF), AND THE SELF-CONSISTENT FIELD. Encyclopedia of Computational Chemistry. [Link]

-

ORCA Community. (n.d.). Vibrational Frequencies. ORCA Manual. [Link]

-

Kubba, R. M. (2005). Geometry, Vibration Frequencies, Normal Coordinates and IR Absorption Intensities of 6-Radialine. National Journal of Chemistry, 17, 60-66. [Link]

Sources

- 1. Hexafluoroarsenate - Wikipedia [en.wikipedia.org]

- 2. Reactive p-block cations stabilized by weakly coordinating anions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00672D [pubs.rsc.org]

- 3. Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions (2018) | Ian M. Riddlestone | 327 Citations [scispace.com]

- 5. Weakly Coordinating Anions — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 6. The existence of hexafluoroarsenic(V) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. youtube.com [youtube.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. [2010.10243] Hartree-Fock & Density Functional Theory [arxiv.org]

- 12. rsc.anu.edu.au [rsc.anu.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Hartree–Fock pseudopotentials on local density functional theory calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. 6.5. Vibrational Frequencies - ORCA 6.0 Manual [faccts.de]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CCCBDB bond length comparison by model chemistry [cccbdb.nist.gov]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. researchgate.net [researchgate.net]

Silver Hexafluoroarsenate: A Catalyst for Innovation in Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Untapped Potential of a Unique Silver Salt

In the vast landscape of materials science, the exploration of novel compounds that can push the boundaries of existing technologies is a perpetual endeavor. Silver hexafluoroarsenate (AgAsF₆), a fascinating yet under-explored inorganic salt, stands as a promising candidate for driving innovation in various sectors, including electronics, nanotechnology, and catalysis. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive overview of the core properties of silver hexafluoroarsenate and to illuminate its potential applications in materials science. By synthesizing established knowledge with field-proven insights, this document serves as a foundational resource for harnessing the unique reactivity of this powerful compound.

Unveiling Silver Hexafluoroarsenate: Properties and Synthesis

Silver hexafluoroarsenate is a white to off-white crystalline powder with the chemical formula AgAsF₆.[1][2] It is characterized by its ionic structure, comprising a silver(I) cation (Ag⁺) and a hexafluoroarsenate anion (AsF₆⁻). The compound is notable for its exceptional stability and solubility in appropriate solvents, which makes it a versatile reagent in various chemical transformations.[1]

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 12005-82-2 | [1][3] |

| Molecular Formula | AgAsF₆ | [1][3] |

| Molecular Weight | 296.78 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Crystal Structure | Rock salt (isostructural with AgPF₆) | [4][5] |

| Space Group | Fm3m | [4][5] |

| Lattice Parameter (a₀) | 775.48(21) pm | [4][5] |

Synthesis:

A common method for the synthesis of silver hexafluoroarsenate involves the reaction of silver fluoride (AgF) with arsenic pentafluoride (AsF₅) in anhydrous hydrogen fluoride (aHF). The reaction proceeds as follows:

AgF + AsF₅ → AgAsF₆

This reaction leverages the Lewis acidity of AsF₅ to abstract a fluoride ion from AgF, resulting in the formation of the stable hexafluoroarsenate anion and the silver cation.

Potential Applications in Materials Science: A Forward Look

The unique combination of a reactive silver cation and a weakly coordinating, yet highly stable, hexafluoroarsenate anion endows AgAsF₆ with significant potential across several domains of materials science.

Doping of Conductive Polymers: Towards "Plastic Metals"

The discovery that polyacetylene's conductivity could be dramatically increased through doping opened the door to the field of "plastic electronics".[2] Halogens and Lewis acids like arsenic pentafluoride (AsF₅) have been shown to be effective p-type dopants, capable of increasing the conductivity of polyacetylene by several orders of magnitude.[2][6]

The doping process involves the partial oxidation of the polymer backbone, creating charge carriers (holes) that can move along the conjugated π-system. The dopant anion then acts as a counter-ion to maintain charge neutrality. Given that the hexafluoroarsenate anion (AsF₆⁻) is formed from AsF₅, it is highly probable that silver hexafluoroarsenate can act as an effective dopant for conductive polymers like polyacetylene and poly(3,4-ethylenedioxythiophene) (PEDOT). The silver cation (Ag⁺) can act as the oxidizing agent, being reduced to metallic silver (Ag⁰), while the AsF₆⁻ anion stabilizes the positive charges on the polymer chain.

Conceptual Doping Mechanism of Polyacetylene with AgAsF₆

Caption: Oxidative doping of a polyacetylene chain by silver hexafluoroarsenate.

Precursor for Silver-Based Conductive Films and Nanoparticles

Silver hexafluoroarsenate is a valuable precursor for the synthesis of silver-based conductive materials, which are crucial components in high-performance electronics.[1] Its solubility and stability make it an ideal candidate for formulating conductive inks and coatings.[1]

Experimental Protocol: General Approach for Doping Conductive Polymers with AgAsF₆

-

Solution Preparation: Dissolve the conductive polymer (e.g., polyacetylene, PEDOT:PSS) in a suitable organic solvent (e.g., acetonitrile, nitromethane) to form a stock solution. In a separate, dry, and inert atmosphere container, prepare a solution of silver hexafluoroarsenate in the same solvent.

-

Doping Process: Under an inert atmosphere (e.g., argon or nitrogen), slowly add the silver hexafluoroarsenate solution to the polymer solution with vigorous stirring. The molar ratio of the dopant to the polymer repeating unit should be systematically varied to optimize conductivity.

-

Film Casting: After a designated reaction time (typically ranging from minutes to hours), cast the doped polymer solution onto a substrate (e.g., glass, flexible polymer film) using techniques such as spin-coating or drop-casting.

-

Drying and Annealing: Dry the cast film under vacuum to remove the solvent. A subsequent annealing step at a moderate temperature may be employed to improve film morphology and conductivity.

-

Characterization: Characterize the conductivity of the doped films using a four-point probe measurement. Further analysis of the film's morphology and composition can be performed using techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS).

Furthermore, AgAsF₆ can serve as a precursor for the fabrication of silver nanoparticles.[1] The reduction of the Ag⁺ ions from the salt in the presence of a suitable reducing agent and stabilizer can yield silver nanoparticles with controlled size and morphology, which have widespread applications in catalysis and as antimicrobial agents.[1]

Initiator for Cationic Polymerization

Cationic polymerization is a key method for synthesizing a variety of polymers, including poly(vinyl ether)s.[7][8][9][10][11] The initiation of this type of polymerization requires a species that can generate a carbocation from a monomer. Silver salts with non-coordinating anions, such as silver hexafluoroantimonate (AgSbF₆), are known to be effective initiators or co-initiators in cationic polymerization.

Silver hexafluoroarsenate, with its weakly coordinating AsF₆⁻ anion, is expected to exhibit similar reactivity. The Ag⁺ ion can abstract a halide from an alkyl halide initiator or interact with a monomer to generate the initial carbocation, which then propagates the polymerization.

Workflow for Cationic Polymerization Initiated by AgAsF₆

Caption: General workflow for the cationic polymerization of vinyl ethers using AgAsF₆ as an initiator.

Single-Source Precursor for Thin Film Deposition

There is growing interest in the use of single-source precursors for the chemical vapor deposition (CVD) of thin films, as they can simplify the deposition process and offer better control over film stoichiometry. While specific studies on the use of AgAsF₆ as a single-source precursor for silver arsenide (Ag₃As) or other silver-containing thin films are not widely reported, its properties suggest it could be a viable candidate. The compound contains both silver and arsenic in a single molecule, and its volatility could potentially be tuned for CVD applications. Further research in this area could lead to novel methods for fabricating thin films with interesting electronic and optical properties.

Safety and Handling

Silver hexafluoroarsenate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic and dangerous for the environment.[3]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and fumes.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

Silver hexafluoroarsenate presents a compelling case for further investigation in the field of materials science. Its unique properties as a strong oxidizing agent with a non-coordinating anion open up a range of potential applications, from the creation of highly conductive polymers to the synthesis of novel nanomaterials and the initiation of complex polymerization reactions. While the existing literature provides a solid foundation for understanding its fundamental characteristics, there remains a significant opportunity for researchers to explore its practical applications in greater depth. The development of detailed experimental protocols and a deeper understanding of the reaction mechanisms involving AgAsF₆ will be crucial in unlocking its full potential to contribute to the next generation of advanced materials.

References

-

Polyacetylene. Wikipedia. [Link]

-

Conductive polymers. Nobel Prize. [Link]

-

ESR and conductivity studies of doped polyacetylene. ResearchGate. [Link]

-

Crystal Structure of AgPF6 and AgAsF6 at Ambient Temperatures. ResearchGate. [Link]

-

Organic Metals and related materials - synthesis and physical properties. SlidePlayer. [Link]

-

Electrical Conductivity in Doped Polyacetylene. Dai Group. [Link]

-

Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Royal Society of Chemistry. [Link]

-

ChemInform Abstract: Crystal Structure of AgPF6 and AgAsF6 at Ambient Temperatures. ResearchGate. [Link]

-

Silver metal organic chemical vapor deposition for advanced silver metallization. ResearchGate. [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. [Link]

-

Organic and inorganic mixed phase modification of a silver surface for functionalization with biomolecules and stabilization of electromotive force. National Institutes of Health. [Link]

-

Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. National Institutes of Health. [Link]

-

Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Kyoto University Research Information Repository. [Link]

-

Reflective Silver Thin Film Electrodes from Commercial Silver(I) Triflate via Aerosol-Assisted Chemical Vapor Deposition. UCL Discovery. [Link]

-

Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. ResearchGate. [Link]

-

Moisture tolerant cationic RAFT polymerization of vinyl ethers. The Royal Society of Chemistry. [Link]

-

Making silver a stronger n-dopant than cesium via in situ coordination reaction for organic electronics. ResearchGate. [Link]

-

Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst. ResearchGate. [Link]

-

Silver. Wikipedia. [Link]

-

Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. ResearchGate. [Link]

-

Physical Vapor-Deposited Silver (Ag)-Based Metal-Dielectric Nanocomposites for Thin-Film and Coating Applications. MDPI. [Link]

-

Physical vapor-deposited silver (Ag)-based metal-dielectric nanocomposites for thin-film and coating applications. Edith Cowan University. [Link]

-

Thin Film Deposition Technologies in the Semiconductor Industry: PVD, CVD & Beyond. YouTube. [Link]

-

The Role of Surface Chemistry in Carbon-Supported Metal-Catalyzed Processes of Fine Organic Synthesis. MDPI. [Link]

-

Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. PubMed. [Link]

-

Synthesis, Characterization, and Applications of Silver Nano Fibers in Humidity, Ammonia, and Temperature Sensing. MDPI. [Link]

-

Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Catalysis Science & Technology (RSC Publishing). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Polyacetylene - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. daigroup.org [daigroup.org]

- 7. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Silver Hexafluoroarsenate in Catalytic Organic Synthesis

Foreword: The Unique Power of a Non-Coordinating Anion

In the vast toolkit of modern organic synthesis, silver catalysts occupy a unique niche. While often overshadowed by palladium, rhodium, or gold, silver(I) salts possess a distinct reactivity profile that makes them indispensable for specific transformations. Silver hexafluoroarsenate (AgAsF6) stands as a particularly potent example of this class. Its catalytic prowess stems from the synergistic combination of a soft, carbophilic silver(I) cation and a large, exceptionally non-coordinating hexafluoroarsenate anion. This pairing renders the silver cation highly electrophilic and available to activate unsaturated systems without the anion interfering in the reaction pathway.

This guide moves beyond a simple recitation of procedures. It aims to provide the practicing researcher with an in-depth understanding of why AgAsF6 is chosen for certain reactions, how it functions mechanistically, and what critical parameters ensure success and safety in the laboratory. The protocols described herein are designed to be robust and illustrative of the broader applications of this powerful catalyst.

Critical Safety & Handling Protocols

Before any discussion of its synthetic utility, it is imperative to address the significant hazards associated with silver hexafluoroarsenate. The compound is toxic if swallowed or inhaled and is a suspected carcinogen due to its arsenic content.[1][2][3] It is also very toxic to aquatic life.[1][2] Strict adherence to safety protocols is non-negotiable.

1.1 Hazard Profile

| Hazard Type | Classification & Statement | Source |

| Acute Toxicity | H301: Toxic if swallowed. H331: Toxic if inhaled. | [1][4] |

| Carcinogenicity | H350: May cause cancer. | |

| Aquatic Hazard | H400/H410: Very toxic to aquatic life with long lasting effects. | [1] |

1.2 Protocol for Safe Handling and Dispensing

This protocol must be performed within a certified chemical fume hood.

-

Preparation: Before handling the reagent, ensure an appropriate waste container is prepared and labeled for arsenic- and silver-containing waste. Have calcium gluconate gel readily available as a first aid measure for potential hydrofluoric acid exposure in case of decomposition.[5]

-

Personal Protective Equipment (PPE): Don a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[2]

-

Inert Environment: Silver hexafluoroarsenate is moisture-sensitive. For catalytic applications requiring anhydrous conditions, the reagent should be handled and stored in a glovebox or under a stream of dry inert gas (Nitrogen or Argon).

-

Dispensing: Use a plastic or Teflon-coated spatula. Avoid metal spatulas where possible to prevent scratching of glass surfaces and potential reactions. Weigh the required amount in a tared, sealed vial.

-

Cleanup: Carefully quench any residual solid on weighing paper or surfaces with a solution of sodium bicarbonate. Wipe the area thoroughly. All contaminated materials (gloves, wipes, weighing paper) must be disposed of in the designated hazardous waste container.

-

First Aid:

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

-

In all cases of exposure, seek immediate medical attention.[1][2][3]

-

1.3 Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of AgAsF6.

Application I: Catalysis of Intramolecular Cyclization Reactions

A primary application of AgAsF6 is in the activation of alkynes and allenes toward intramolecular nucleophilic attack. The high Lewis acidity of the Ag(I) ion allows it to coordinate to the π-system of the C-C multiple bond, rendering it highly electrophilic and susceptible to attack by proximate nucleophiles like amines, alcohols, or carbonyls.[6][7]

2.1 Mechanistic Principle

The catalytic cycle begins with the coordination of the silver cation to the alkyne (or allene). This π-acid activation polarizes the multiple bond. A tethered nucleophile then attacks in an endo or exo fashion, leading to a cyclized vinyl-silver intermediate. Protic workup or reaction with an electrophile cleaves the C-Ag bond, regenerates the Ag(I) catalyst, and yields the final heterocyclic product. The non-coordinating nature of the AsF6⁻ anion is critical, as it prevents the formation of a less reactive neutral silver complex.

2.2 Protocol: Silver(I)-Catalyzed Hydroamination/Prins-Type Cyclization

This protocol is adapted from a procedure for the synthesis of fused benzo-δ-sultams, demonstrating the power of Ag(I) to orchestrate a cascade of bond formations.[8]

Reaction Scheme: 2-(4-hydroxybut-1-yn-1-yl)-N-arylsulfonamide + Aldehyde → Tetrahydrobenzo[e]pyrano[4,3-c][1][9]thiazine derivative

Materials:

-

Silver Hexafluoroarsenate (AgAsF6), CAS: 12005-82-2[10]

-

2-(4-hydroxybut-1-yn-1-yl)-N-phenylsulfonamide (Substrate)

-

Benzaldehyde (Coupling Partner)

-

Anhydrous Toluene

-

Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(4-hydroxybut-1-yn-1-yl)-N-phenylsulfonamide (0.2 mmol, 1.0 equiv).

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Add benzaldehyde (0.24 mmol, 1.2 equiv) via syringe.

-

In a separate vial, weigh Silver Hexafluoroarsenate (0.01 mmol, 5 mol%) under an inert atmosphere and dissolve it in a minimal amount of anhydrous toluene.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Quench the reaction by adding a few drops of saturated sodium bicarbonate solution.

-

Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired fused benzo-δ-sultam.

2.3 Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for the Ag(I)-catalyzed cascade.

Application II: Co-catalyst in Transition Metal-Catalyzed C-H Activation

In many modern C-H functionalization reactions, the active catalyst is a cationic transition metal complex.[11] These are often generated in situ from stable, neutral, dimeric halide-bridged precursors like [Cp*RhCl₂]₂ or [Ru(p-cymene)Cl₂]₂. Silver hexafluoroarsenate serves as an outstanding halide abstractor. It reacts with the chloride ligand to form insoluble silver chloride (AgCl), which precipitates from the reaction, driving the equilibrium towards the formation of the highly reactive, coordinatively unsaturated cationic metal catalyst.[11]

3.1 Mechanistic Principle: Halide Abstraction

The general transformation is: [LₙM-Cl]₂ + 2 AgAsF₆ → 2 [LₙM(Solvent)]⁺AsF₆⁻ + 2 AgCl(s)↓

Here, AgAsF6 acts not as the primary catalyst but as a stoichiometric activator. Its role is to generate a more electrophilic and catalytically competent metal center. The choice of the AsF6⁻ anion is again crucial; its non-coordinating nature ensures it does not occupy the vacant coordination site on the active metal catalyst, leaving it open for substrate binding and subsequent C-H activation.

3.2 Protocol: AgAsF₆-Assisted Rh(III)-Catalyzed C-H Annulation

This protocol outlines a general procedure for the coupling of an anilide with an internal alkyne, a reaction where a cationic Rh(III) species is essential.[12]

Materials:

-

[Cp*RhCl₂]₂ (Rhodium precatalyst)

-

Silver Hexafluoroarsenate (AgAsF6) (Activator)

-

N-phenylacetamide (Anilide substrate)

-

Diphenylacetylene (Alkyne)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%).

-

Add Silver Hexafluoroarsenate (0.02 mmol, 10 mol%). Note: The Ag salt is used in excess relative to the Rh-Cl bonds to ensure complete halide abstraction.

-

Add N-phenylacetamide (0.2 mmol, 1.0 equiv) and diphenylacetylene (0.24 mmol, 1.2 equiv).

-

Add anhydrous DCE (1.0 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours. A fine white precipitate of AgCl should be observed.

-

Cool the reaction to room temperature.

-

Filter the mixture through a short plug of Celite to remove the AgCl precipitate and insoluble catalyst residues. Wash the plug with dichloromethane.

-

Combine the filtrates and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired isoquinolone product.

3.3 Precatalyst Activation Diagram

Caption: Activation of a Rh(III) precatalyst using AgAsF6.

Field Insights & Troubleshooting

-

Moisture Sensitivity: The performance of AgAsF6 is highly dependent on anhydrous conditions. The presence of water can lead to the formation of less active silver species and decomposition. Always use freshly distilled, dry solvents and perform reactions under a robust inert atmosphere.

-

Light Sensitivity: Like many silver salts, AgAsF6 can be light-sensitive. Store it in an amber vial or in the dark. Reactions should be shielded from direct light, for instance, by wrapping the flask in aluminum foil.

-

Stoichiometry: When used as a halide abstractor, ensure at least one equivalent of AgAsF6 is used per halide to be removed. An excess is often beneficial to drive the equilibrium. In its role as a primary catalyst, loadings typically range from 1-10 mol%.

-

Solvent Choice: Non-coordinating solvents like dichloromethane, 1,2-dichloroethane, or toluene are often preferred to maintain the high reactivity of the cationic silver species. Coordinating solvents can compete with the substrate for binding to the silver center, potentially inhibiting the reaction.

-

Workup: The formation of insoluble AgCl in C-H activation protocols is a convenient visual indicator of reaction initiation. However, residual soluble silver in any reaction can complicate purification and NMR analysis. A simple filtration through Celite or a wash with brine is often effective at removing most silver residues.

Conclusion

Silver hexafluoroarsenate is a specialist catalyst with potent reactivity derived from its unique electronic properties. Its utility in activating π-systems for cyclization and its role as a powerful halide abstractor in C-H functionalization make it a valuable tool for accessing complex molecular architectures. However, its significant toxicity demands the utmost respect and the implementation of rigorous safety protocols. By understanding its mechanistic underpinnings and adhering to careful experimental practice, researchers can effectively harness the synthetic power of AgAsF6 to advance their research and development goals.

References

-

Fujihara, T., Nogi, K., & Tsuji, Y. (2016). Silver-catalyzed carboxylation. Chemical Society Reviews, 45(5), 1333-1343. [Link]

-

ResearchGate. Silver Catalysis in Organic Synthesis | Request PDF. [Link]

-

Mondal, S., et al. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews, 52(18), 6296-6345. [Link]

-

Patel, H. H., & Sudalai, A. (2018). Silver-catalyzed synthesis of 4-trifluoromethyl substituted quinolines in water. Organic & Biomolecular Chemistry, 16(43), 8294-8304. [Link]

-

Mondal, S., et al. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. National Center for Biotechnology Information (PMC). [Link]

-

Elevate Oral Care. (2015). Safety Data Sheet. [Link]

-

Patil, S. A., et al. (2011). Silver- and gold-mediated intramolecular cyclization to substituted tetracyclic isoquinolizinium hexafluorostilbates. Molecules, 16(5), 3742-3753. [Link]

-

Dong, X., et al. (2016). Silver-catalyzed stereoselective formation of glycosides using glycosyl ynenoates as donors. Chemical Communications, 52(35), 6001-6004. [Link]

-

Reddy, R. S., et al. (2015). Silver(i)-catalyzed sequential hydroamination and Prins type cyclization for the synthesis of fused benzo-δ-sultams. Organic & Biomolecular Chemistry, 13(28), 7660-7664. [Link]

-

Weibel, J.-M., Blanc, A., & Pale, P. (2008). Silver-Catalyzed Cyclization Reactions. Chemical Reviews, 108(8), 3149-3173. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Silver hexafluoroarsenate, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. elevateoralcare.com [elevateoralcare.com]

- 6. Silver catalyzed synthesis of 4-trifluoromethyl substituted quinolines in water [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Silver(i)-catalyzed sequential hydroamination and Prins type cyclization for the synthesis of fused benzo-δ-sultams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Silver-catalyzed carboxylation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00895F [pubs.rsc.org]

- 10. scbt.com [scbt.com]

- 11. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]

Silver Hexafluoroarsenate [Ag(AsF₆)]: A High-Efficacy Halide Scavenger for the Generation of Reactive Cations